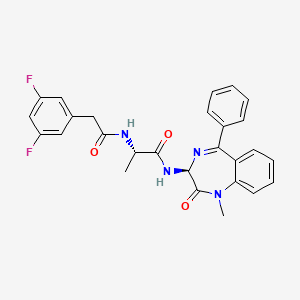

(1R,3S)-Compound E

Description

Properties

IUPAC Name |

(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24F2N4O3/c1-16(30-23(34)14-17-12-19(28)15-20(29)13-17)26(35)32-25-27(36)33(2)22-11-7-6-10-21(22)24(31-25)18-8-4-3-5-9-18/h3-13,15-16,25H,14H2,1-2H3,(H,30,34)(H,32,35)/t16-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGZXGGOCLZBFB-IVCQMTBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C)NC(=O)CC4=CC(=CC(=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H]1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C)NC(=O)CC4=CC(=CC(=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24F2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042666 | |

| Record name | Compound E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209986-17-4 | |

| Record name | Compound E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1R,3S)-Compound E synthesis and characterization

An in-depth technical guide on the synthesis and characterization of a specific chemical entity is crucial for researchers, scientists, and drug development professionals. However, the designation "(1R,3S)-Compound E" is a placeholder and does not refer to a unique, identifiable chemical structure. To provide a comprehensive and accurate guide, the precise chemical name or structure of "Compound E" is required.

Once the specific compound is identified, a detailed guide can be developed encompassing its synthesis, characterization, and relevant biological data. This guide would typically include:

Synthesis of this compound

The synthesis section would provide a detailed, step-by-step protocol for the preparation of the target molecule. This would involve:

-

Reaction Scheme: A visual representation of the synthetic route, including all reactants, reagents, and intermediates.

-

Experimental Protocol: A detailed description of the experimental setup, including reaction conditions (temperature, time, atmosphere), purification methods (e.g., column chromatography, recrystallization), and safety precautions.

For instance, the synthesis of a hypothetical (1R,3S)-substituted cyclopentanol (B49286) derivative might involve an asymmetric cycloaddition reaction to establish the desired stereocenters, followed by subsequent functional group manipulations.[1][2]

Characterization of this compound

The characterization section is vital for confirming the identity, purity, and stereochemistry of the synthesized compound. A combination of spectroscopic and chromatographic techniques is typically employed to provide a comprehensive analysis.[3]

Table 1: Analytical Techniques for the Characterization of this compound

| Analytical Technique | Principle | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ||

| ¹H and ¹³C NMR | Measures the magnetic properties of atomic nuclei. | Provides information on the carbon-hydrogen framework of the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | Correlates signals from different nuclei. | Helps in assigning complex structures and determining connectivity. |

| Mosher's Amide Analysis | Derivatization with a chiral reagent to form diastereomers with distinct NMR signals.[3] | Can be used to determine the absolute configuration of stereocenters.[3] |

| Nuclear Overhauser Effect (NOE) Spectroscopy | Measures the through-space transfer of nuclear spin polarization between nearby protons.[3] | Provides information on the relative stereochemistry of the molecule.[3] |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Determines the molecular weight and elemental composition of the compound. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separates enantiomers based on their differential interaction with a chiral stationary phase. | Determines the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product.[3] |

| Single-Crystal X-ray Crystallography | Diffracts X-rays through a single crystal of the compound. | Provides an unambiguous determination of the absolute configuration and three-dimensional structure.[3] |

| Optical Rotation | Measures the rotation of plane-polarized light by a chiral compound. | Indicates the presence of a chiral molecule and the direction of rotation. |

Experimental Protocols

This section would provide detailed, step-by-step methodologies for the key experiments mentioned above.

General Procedure for NMR Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube.

-

Acquire the desired NMR spectra (¹H, ¹³C, etc.) on a spectrometer of appropriate field strength.

Workflow for Stereochemical Validation:

The validation of the stereochemistry of a chiral compound like this compound is a critical process that often involves multiple analytical techniques to ensure an unambiguous assignment.

Caption: Workflow for stereochemical validation.

Signaling Pathways and Biological Activity

Should "this compound" be a biologically active molecule, this section would detail its mechanism of action and its effects on cellular signaling pathways.

For example, if the compound were an inhibitor of a specific enzyme, a diagram illustrating its interaction with the enzyme and the subsequent downstream effects on a signaling cascade would be provided.

Caption: Inhibition of a signaling pathway.

To proceed with generating a specific and detailed technical guide, please provide the full chemical name or structure of "this compound".

References

An In-depth Technical Guide on the Mechanism of Action of Compound E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound E, also known as γ-Secretase Inhibitor XXI, is a potent, cell-permeable, and selective non-competitive inhibitor of γ-secretase.[1] Its systematic chemical name is N-[(1S)-2-[[(3S)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]amino]-1-methyl-2-oxoethyl]-3,5-difluorobenzeneacetamide, with the CAS Number 209986-17-4.[1] This small molecule has garnered significant interest in stem cell research and neurobiology due to its ability to modulate crucial cellular signaling pathways, primarily the Notch pathway. This guide provides a comprehensive overview of the mechanism of action of Compound E, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling cascades and experimental workflows.

Core Mechanism of Action: Inhibition of γ-Secretase

The primary molecular target of Compound E is the γ-secretase complex, a multi-subunit intramembrane protease.[1] This enzyme complex plays a critical role in the processing of various type I transmembrane proteins, including the Amyloid Precursor Protein (APP) and the Notch receptor.

Impact on Amyloid-β Production:

In the context of Alzheimer's disease research, γ-secretase is responsible for the final cleavage of APP, leading to the production of amyloid-β (Aβ) peptides, particularly Aβ40 and Aβ42, which are key components of amyloid plaques. Compound E effectively inhibits this cleavage, thereby reducing the levels of these amyloidogenic peptides.[1]

Inhibition of Notch Signaling:

The most profound and widely studied effect of Compound E is its inhibition of the Notch signaling pathway.[2] Notch signaling is a highly conserved cell-cell communication system that regulates a multitude of cellular processes, including proliferation, differentiation, and apoptosis. The activation of the Notch pathway involves the proteolytic cleavage of the Notch receptor by γ-secretase, which releases the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it acts as a transcriptional co-activator, upregulating the expression of target genes such as Hes1 and Hey1.[3][4]

By inhibiting γ-secretase, Compound E prevents the release of NICD, thereby blocking the downstream signaling cascade.[3] This inhibition of Notch signaling has been shown to induce neuronal differentiation and inhibit the growth of certain cancer cells.[2]

Quantitative Data

The potency of Compound E as a γ-secretase inhibitor has been quantified through various in vitro assays, with IC50 values reported in the nanomolar range. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%.[5][6]

| Target | IC50 (nM) | Assay System | Reference |

| β-amyloid-40 (Aβ40) production | 0.24 | In vitro assay | [1] |

| β-amyloid-42 (Aβ42) production | 0.37 | In vitro assay | [1] |

| Notch domain cleavage | 0.32 | In vitro assay | [1] |

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of Compound E in the context of the Notch signaling pathway.

References

- 1. Compound E | Small Molecules | Cell-permeable, selective, non-competitive, potent γ-secretase inhibitor [captivatebio.com]

- 2. stemcell.com [stemcell.com]

- 3. Unlocking the Secrets of Cancer Stem Cells with γ-Secretase Inhibitors: A Novel Anticancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Notch and Gamma-secretase Inhibition in an Ovarian Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IC50 - Wikipedia [en.wikipedia.org]

- 6. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]

The Discovery and Development of (1R,3S)-Compound E: A Technical Guide to a Potent γ-Secretase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,3S)-Compound E, also known as γ-Secretase Inhibitor XXI, is a potent, cell-permeable, non-competitive inhibitor of γ-secretase, a multi-protein enzyme complex implicated in the pathogenesis of Alzheimer's disease and various cancers. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of Compound E. Detailed experimental methodologies for key assays are presented, along with a summary of its in vitro and in vivo activity. The document aims to serve as a valuable resource for researchers in the fields of neurodegenerative disease and oncology, providing insights into the development of γ-secretase inhibitors.

Introduction

The γ-secretase complex, an aspartyl protease, is responsible for the final cleavage of the amyloid precursor protein (APP), leading to the generation of amyloid-beta (Aβ) peptides. The accumulation of Aβ, particularly the Aβ42 isoform, is a central event in the pathophysiology of Alzheimer's disease. Additionally, γ-secretase cleaves the Notch receptor, a critical signaling protein involved in cell fate decisions, proliferation, and differentiation. Dysregulation of the Notch signaling pathway is associated with various cancers.

The dual role of γ-secretase in both Alzheimer's disease and cancer has made it a significant target for therapeutic intervention. The development of small molecule inhibitors of γ-secretase has been a major focus of drug discovery efforts. This compound emerged from these efforts as a highly potent inhibitor of this enzyme complex.

Discovery and Chemical Properties

This compound, with the chemical name N-[(1S)-2-[[(3S)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]amino]-1-methyl-2-oxoethyl]-3,5-difluorobenzeneacetamide, was identified as a potent γ-secretase inhibitor in the early 2000s. Its discovery was part of a broader effort to develop compounds that could modulate the production of Aβ peptides.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | N-[(1S)-2-[[(3S)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]amino]-1-methyl-2-oxoethyl]-3,5-difluorobenzeneacetamide |

| Alternative Names | γ-Secretase Inhibitor XXI, Compound E |

| Molecular Formula | C₂₇H₂₄F₂N₄O₃ |

| Molecular Weight | 490.50 g/mol |

| CAS Number | 209986-17-4 |

Mechanism of Action: Inhibition of γ-Secretase and the Notch Pathway

This compound exerts its biological effects by directly inhibiting the enzymatic activity of the γ-secretase complex. This inhibition prevents the intramembrane cleavage of its substrates, most notably APP and Notch.

Inhibition of Amyloid-β Production

By blocking the γ-secretase cleavage of APP, Compound E reduces the production of all Aβ peptide isoforms, including the pathogenic Aβ40 and Aβ42. This mechanism is central to its potential as a therapeutic for Alzheimer's disease.

Inhibition of Notch Signaling

The cleavage of the Notch receptor by γ-secretase is a critical step in the activation of the Notch signaling pathway. Upon ligand binding, the Notch intracellular domain (NICD) is released and translocates to the nucleus to regulate gene expression. Compound E's inhibition of γ-secretase prevents the release of NICD, thereby blocking downstream Notch signaling. This has implications for its potential use in oncology, as aberrant Notch signaling is a driver in many cancers.

Figure 1: Mechanism of action of this compound.

Preclinical Data

This compound has been characterized in a variety of in vitro and in vivo models.

In Vitro Potency

The inhibitory activity of Compound E against γ-secretase has been determined in various cell-based and cell-free assays.

Table 2: In Vitro Inhibitory Activity of this compound

| Assay Target | IC₅₀ (nM) | Reference |

| β-amyloid-40 (Aβ40) | 0.24 | [1] |

| β-amyloid-42 (Aβ42) | 0.37 | [1] |

| Notch Cleavage | 0.32 | [1] |

In Vivo Studies

While specific, detailed in vivo study reports focusing on the development of Compound E are not publicly available, it has been used in various published in vivo models as a tool to probe the function of γ-secretase. These studies have generally demonstrated its ability to cross the blood-brain barrier and modulate Aβ and Notch signaling in animal models of Alzheimer's disease and cancer.

Experimental Protocols

The following sections describe representative experimental protocols for the evaluation of γ-secretase inhibitors like this compound.

In Vitro γ-Secretase Activity Assay

This protocol describes a general method for measuring the activity of γ-secretase in a cell-free system.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against γ-secretase.

Materials:

-

Cell line overexpressing APP (e.g., HEK293-APP)

-

Membrane protein extraction buffer

-

Fluorogenic γ-secretase substrate

-

Test compound (e.g., Compound E)

-

Microplate reader

Procedure:

-

Membrane Preparation: Harvest cells and prepare membrane fractions by dounce homogenization followed by ultracentrifugation.

-

Assay Setup: In a 96-well plate, add the membrane preparation, assay buffer, and varying concentrations of the test compound.

-

Reaction Initiation: Add the fluorogenic substrate to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time.

-

Measurement: Measure the fluorescence signal using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Figure 2: In vitro γ-secretase assay workflow.

In Vivo Alzheimer's Disease Mouse Model Study

This protocol outlines a general procedure for evaluating the efficacy of a γ-secretase inhibitor in a transgenic mouse model of Alzheimer's disease.

Objective: To assess the effect of a test compound on brain Aβ levels in an Alzheimer's disease mouse model.

Materials:

-

Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1)

-

Test compound (e.g., Compound E) formulated for oral administration

-

ELISA kits for Aβ40 and Aβ42

Procedure:

-

Animal Dosing: Administer the test compound or vehicle to the mice daily for a specified duration.

-

Tissue Collection: At the end of the treatment period, euthanize the animals and collect brain tissue.

-

Brain Homogenization: Homogenize the brain tissue in a suitable buffer.

-

Aβ Quantification: Measure the levels of Aβ40 and Aβ42 in the brain homogenates using specific ELISA kits.

-

Data Analysis: Compare the Aβ levels in the treated group to the vehicle control group to determine the efficacy of the compound.

Figure 3: In vivo efficacy study workflow.

Conclusion

This compound is a foundational tool compound in the study of γ-secretase. Its high potency and well-characterized mechanism of action have made it invaluable for elucidating the roles of γ-secretase in health and disease. While its clinical development has been superseded by other γ-secretase inhibitors with improved selectivity and pharmacokinetic profiles, the principles learned from its discovery and preclinical evaluation continue to inform the development of new therapeutics for Alzheimer's disease and cancer. This technical guide provides a core understanding of this important molecule for researchers and drug developers in the field.

References

In Vitro Biological Activity of Compound E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound E, also known as γ-Secretase Inhibitor XXI, is a potent small molecule inhibitor of γ-secretase and the Notch signaling pathway. This technical guide provides a comprehensive overview of the in vitro biological activity of Compound E, summarizing key quantitative data, detailing experimental methodologies for relevant assays, and illustrating the associated signaling pathways. The information presented is intended to support researchers and professionals in the fields of cancer biology, neuroscience, and stem cell research in their exploration of the therapeutic potential of Compound E.

Introduction

Compound E is a cell-permeable molecule that has demonstrated significant biological effects across various in vitro models. Its primary mechanism of action involves the inhibition of γ-secretase, a multi-protein complex crucial for the intramembrane cleavage of several transmembrane proteins, including the Amyloid Precursor Protein (APP) and the Notch receptor.[1] By blocking γ-secretase activity, Compound E effectively inhibits the Notch signaling pathway, which plays a critical role in cell fate determination, proliferation, differentiation, and apoptosis.[2] This inhibitory action underlies its observed effects on neuroblastoma cells, where it can induce growth inhibition and differentiation, and in human embryonic stem cells (hESCs), where it accelerates differentiation into primitive neural stem cells.[1]

Quantitative Biological Data

The in vitro potency of Compound E has been characterized through various assays, primarily focusing on its inhibitory effects on γ-secretase and the Notch signaling pathway. The following table summarizes the key quantitative data available.

| Target/Assay | Cell Line/System | IC50 Value | Reference |

| γ-Secretase Cleavage | Cell-free membrane preparations | 4 nM | [3] |

| Notch Intracellular Domain (NICD) Cleavage | Cellular Assays | 0.24 - 0.37 nM | [1] |

| Amyloid-β (Aβ) 1-40 Production | HEK293 cells overexpressing APP | Dose-dependent decrease | [3] |

Key In Vitro Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical research. The following sections outline the protocols for key in vitro experiments used to characterize the biological activity of Compound E.

γ-Secretase Inhibition Assay (Cell-Free)

This assay quantifies the direct inhibitory effect of Compound E on the enzymatic activity of γ-secretase.

-

Objective: To determine the IC50 value of Compound E against γ-secretase.

-

Methodology:

-

Enzyme Preparation: Prepare cell-free membrane fractions containing the γ-secretase complex from a suitable cell line (e.g., HEK293).

-

Substrate: Utilize a recombinant substrate consisting of the C-terminal fragment of APP (APP-C99).

-

Reaction: Incubate the membrane preparation with the substrate in the presence of varying concentrations of Compound E. A vehicle control (e.g., DMSO) should be included.

-

Detection: Measure the production of the cleavage product, Amyloid-β (Aβ), using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Plot the percentage of inhibition against the logarithm of Compound E concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Notch Signaling Inhibition Assay (Cell-Based)

This assay assesses the ability of Compound E to block the Notch signaling pathway within a cellular context.

-

Objective: To measure the effect of Compound E on the expression of Notch target genes.

-

Methodology:

-

Cell Culture: Culture a suitable cell line with an active Notch signaling pathway (e.g., A549 non-small cell lung carcinoma cells).

-

Treatment: Treat the cells with a range of concentrations of Compound E for a specified duration (e.g., 24 hours).

-

RNA Extraction and qRT-PCR: Extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of Notch target genes, such as Hes1 and Hey1. Use a housekeeping gene (e.g., GAPDH) for normalization.

-

Western Blotting: Lyse the treated cells and perform Western blot analysis to detect the levels of the Notch intracellular domain (NICD) and the Hes1 protein. Use a loading control (e.g., β-actin) to ensure equal protein loading.

-

Data Analysis: Quantify the changes in gene and protein expression relative to the vehicle-treated control.

-

Cell Proliferation Assay

This assay evaluates the impact of Compound E on the growth of cancer cells.

-

Objective: To determine the effect of Compound E on the proliferation of ovarian cancer cells.

-

Methodology:

-

Cell Seeding: Seed ovarian cancer cells (e.g., OVCAR3) in 96-well plates.

-

Treatment: After cell attachment, treat the cells with various concentrations of Compound E, a positive control (e.g., cisplatin), or a combination of both. Include a vehicle control.

-

Incubation: Incubate the plates for a defined period (e.g., 72 hours).

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

-

Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by Compound E and a typical experimental workflow for its in vitro characterization.

Caption: Mechanism of action of Compound E.

Caption: Experimental workflow for in vitro studies.

Conclusion

Compound E is a well-characterized inhibitor of γ-secretase and the Notch signaling pathway with potent in vitro activity. The data and protocols presented in this guide provide a solid foundation for further investigation into its therapeutic applications in oncology, neurodegenerative diseases, and regenerative medicine. The provided diagrams offer a clear visualization of its mechanism of action and a standard workflow for its preclinical evaluation. Future studies should continue to explore the full potential of Compound E in various disease models.

References

- 1. stemcell.com [stemcell.com]

- 2. Unlocking the Secrets of Cancer Stem Cells with γ-Secretase Inhibitors: A Novel Anticancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of (1R,3S)-trans-Chrysanthemic Acid

As "(1R,3S)-Compound E" is not a publicly recognized chemical name, this technical guide will use (1R,3S)-trans-Chrysanthemic acid as a representative molecule to illustrate the requested physicochemical properties and experimental methodologies. This compound is a key component in the synthesis of pyrethroid insecticides and serves as a well-characterized example for researchers, scientists, and drug development professionals.

The physicochemical properties of a compound are critical for its development as a drug or bioactive agent, influencing its absorption, distribution, metabolism, and excretion (ADME). Below is a summary of the key properties for (1R,3S)-trans-Chrysanthemic acid.

Quantitative Data Summary

| Property | Value | Units | Reference |

| Molecular Formula | C₁₀H₁₆O₂ | - | |

| Molecular Weight | 168.23 | g/mol | |

| Melting Point | 17-21 | °C | |

| Boiling Point | 140 | °C (at 1 mmHg) | |

| Density | 0.986 | g/cm³ | |

| pKa | 4.75 (estimated) | - | |

| LogP | 2.6 (estimated) | - | |

| Water Solubility | 637.1 | mg/L | |

| Vapor Pressure | 0.0004 | mmHg at 25°C | |

| Appearance | Colorless to pale yellow solid or liquid | - |

Experimental Protocols

The following sections detail the methodologies used to determine the key physicochemical properties of a compound like (1R,3S)-trans-Chrysanthemic acid.

Melting Point Determination

The melting point is determined using a digital melting point apparatus. A small, powdered sample of the crystalline compound is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt until it becomes completely liquid is recorded. This provides an indication of the purity of the substance.

Boiling Point Determination

For non-volatile compounds, the boiling point is often measured under reduced pressure to prevent decomposition. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the applied pressure is recorded as the boiling point at that pressure.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This can be used to determine the melting point and other thermal transitions.

Diagram: Workflow for Melting Point and Thermal Stability Analysis

Caption: Workflow for determining melting point and thermal stability.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid like (1R,3S)-trans-Chrysanthemic acid, this can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is measured as a function of the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized.

LogP Determination

The partition coefficient (LogP) is a measure of the lipophilicity of a compound and is determined by the shake-flask method. The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured (e.g., by UV-Vis spectroscopy or HPLC), and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

Solubility Determination

Aqueous solubility is a critical parameter for drug absorption. It can be determined by adding an excess amount of the solid compound to a known volume of water at a specific temperature. The suspension is stirred until equilibrium is reached, after which the undissolved solid is removed by filtration or centrifugation. The concentration of the dissolved compound in the supernatant is then quantified using a suitable analytical method like HPLC.

Diagram: Experimental Workflow for pKa, LogP, and Solubility

Caption: Methodologies for determining pKa, LogP, and aqueous solubility.

Biological Context: Target and Signaling Pathway

While (1R,3S)-trans-Chrysanthemic acid itself is primarily a synthetic precursor, the pyrethroid insecticides derived from it act on a specific biological target. Understanding this can be crucial in drug development for assessing off-target effects or for repurposing scaffolds.

Primary Target: Voltage-Gated Sodium Channels

Pyrethroids are neurotoxins that target voltage-gated sodium channels (VGSCs) in nerve cell membranes. By binding to the channel, they modify its gating properties, causing the channel to remain open for an extended period. This leads to prolonged sodium influx, membrane depolarization, and a state of hyperexcitability in the neuron, resulting in paralysis and death of the insect.

Diagram: Simplified Signaling Pathway of Pyrethroid Action

Caption: Simplified mechanism of action for pyrethroids on VGSCs.

An In-depth Technical Guide to the Target Identification and Validation of (1R,3S)-Compound E

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the identification and validation of the molecular target of (1R,3S)-Compound E, a potent and selective γ-secretase inhibitor. The primary known target of Compound E is the γ-secretase complex, a multi-subunit protease critically involved in the Notch signaling pathway and the processing of amyloid precursor protein (APP). This document details established experimental protocols for target identification using affinity chromatography coupled with mass spectrometry, and for target validation through Cellular Thermal Shift Assay (CETSA) and CRISPR-Cas9 gene editing. Furthermore, it presents quantitative data on the inhibitory activity of Compound E and visualizes key biological pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Introduction to this compound

Compound E is a potent, cell-permeable, and selective non-competitive inhibitor of γ-secretase.[1] Its chemical name is N-[(1S)-2-[[(3S)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]amino]-1-methyl-2-oxoethyl]-3,5-difluoro-benzeneacetamide and it is identified by the CAS Number 209986-17-4.[2][3] The primary molecular target of Compound E is the γ-secretase enzyme complex, which plays a crucial role in intramembrane proteolysis of various type 1 transmembrane proteins, including the Notch receptor and amyloid precursor protein (APP).[1]

By inhibiting γ-secretase, Compound E effectively blocks the cleavage of the Notch intracellular domain (NICD) and the production of β-amyloid peptides (Aβ40 and Aβ42), which are associated with the pathogenesis of Alzheimer's disease.[3][4] The inhibition of the Notch pathway also has significant implications in oncology, as aberrant Notch signaling is implicated in several cancers.[5][6] Compound E has been shown to induce neuronal differentiation and inhibit the growth of certain cancer cell lines.[3][5]

Target Identification: Affinity Chromatography-Mass Spectrometry

Affinity chromatography coupled with mass spectrometry (MS) is a powerful biochemical approach for identifying the direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.[7][8] This method involves immobilizing the small molecule of interest (the "bait") on a solid support to capture its interacting proteins (the "prey").

Experimental Workflow: Affinity Chromatography-MS

Workflow for Target Identification using Affinity Chromatography-MS.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis and Immobilization:

-

Synthesize an analog of Compound E containing a linker arm suitable for covalent attachment to a solid support (e.g., agarose (B213101) or magnetic beads). The linker should be positioned at a site that does not interfere with the compound's binding to its target.

-

Covalently couple the synthesized Compound E analog to the activated solid support according to the manufacturer's protocol.

-

-

Preparation of Cell Lysate:

-

Culture cells of interest (e.g., a cell line known to be sensitive to Compound E) to a sufficient density.

-

Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and interactions.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Purification:

-

Incubate the clarified cell lysate with the Compound E-immobilized beads for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker alone or an inactive analog of Compound E.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the specifically bound proteins from the beads using a competitive elution with an excess of free Compound E or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

-

Separate the eluted proteins by one-dimensional SDS-PAGE.

-

Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands.

-

Excise the protein bands that are unique to or significantly enriched in the Compound E pulldown compared to the control.

-

Perform in-gel digestion of the proteins with trypsin.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use a protein database search engine (e.g., Mascot, Sequest) to identify the proteins from the MS/MS spectra.

-

Compare the list of identified proteins from the Compound E pulldown with the control to identify high-confidence binding partners.

-

Target Validation

Once a putative target has been identified, it is crucial to validate that the observed phenotype of the compound is indeed mediated through this target. Two powerful techniques for target validation in a cellular context are the Cellular Thermal Shift Assay (CETSA) and CRISPR-Cas9-based genetic approaches.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses the direct binding of a compound to its target protein in intact cells or cell lysates.[9] The principle is based on the ligand-induced stabilization of the target protein, leading to an increased resistance to thermal denaturation.[10]

Experimental Workflow: CETSA

General Workflow for a Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

-

Cell Culture and Treatment:

-

Culture the chosen cell line to approximately 80% confluency.

-

Treat the cells with either Compound E at a desired concentration or with a vehicle control (e.g., DMSO) for a specified incubation time (e.g., 1-2 hours) at 37°C.

-

-

Heat Treatment:

-

Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of different temperatures for a fixed duration (e.g., 3 minutes) using a thermal cycler. A typical temperature range would be from 37°C to 70°C.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by freeze-thaw cycles or by using a lysis buffer.

-

Separate the soluble protein fraction from the denatured, aggregated proteins by centrifugation at high speed (e.g., >12,000 x g for 20 minutes at 4°C).

-

-

Protein Quantification and Analysis:

-

Carefully collect the supernatant containing the soluble proteins.

-

Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

Normalize the protein concentration for all samples.

-

Analyze the amount of soluble target protein (γ-secretase subunit, e.g., Presenilin-1) in each sample by Western blotting using a specific antibody.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

For each treatment condition (Compound E and vehicle), plot the amount of soluble target protein as a function of temperature.

-

A positive thermal shift, indicated by a rightward shift of the melting curve for the Compound E-treated samples compared to the vehicle control, confirms direct target engagement.

-

CRISPR-Cas9 Based Target Validation

The CRISPR-Cas9 system allows for precise and permanent gene editing, making it a powerful tool for validating drug targets.[11][12] By knocking out the gene encoding the putative target protein, one can assess whether the cellular response to the compound is ablated, thus confirming that the compound's effect is on-target.[13]

Experimental Workflow: CRISPR-Cas9 Target Validation

Workflow for CRISPR-Cas9 Based Target Validation.

Experimental Protocol: CRISPR-Cas9 Target Validation

-

Design and Generation of CRISPR-Cas9 Constructs:

-

Design and synthesize single guide RNAs (sgRNAs) that target a critical exon of the gene encoding the putative target protein (e.g., PSEN1, a catalytic subunit of γ-secretase).

-

Clone the sgRNAs into a vector that also expresses the Cas9 nuclease.

-

-

Generation of Knockout Cell Lines:

-

Transfect the chosen cell line with the CRISPR-Cas9 construct.

-

Select for transfected cells and isolate single-cell clones.

-

Expand the clones and screen for successful gene knockout by genomic DNA sequencing and by assessing protein expression via Western blot.

-

-

Phenotypic Assays:

-

Culture both the wild-type (WT) and the validated knockout (KO) cells.

-

Treat both cell lines with a range of concentrations of Compound E.

-

After a suitable incubation period, perform a phenotypic assay that reflects the known activity of Compound E (e.g., a cell viability assay, an apoptosis assay, or a reporter assay for Notch signaling).

-

-

Data Analysis:

-

Compare the dose-response curves of Compound E in the WT and KO cell lines.

-

If the target protein is essential for the activity of Compound E, the KO cells should exhibit a significant resistance to the compound (i.e., a rightward shift in the dose-response curve and a higher IC50 value) compared to the WT cells. This result provides strong evidence for on-target activity.

-

Quantitative Data Summary

The inhibitory potency of Compound E has been characterized against its key targets.

| Target | Assay | IC50 (nM) | Reference |

| γ-secretase | Overall activity | ~0.3 | [1] |

| β-amyloid-40 (Aβ40) production | Cellular assay | 0.24 | [3][4] |

| β-amyloid-42 (Aβ42) production | Cellular assay | 0.37 | [3][4] |

| Notch cleavage | Cellular assay | 0.32 | [3][4] |

Signaling Pathway

Compound E exerts its biological effects by inhibiting γ-secretase, a key enzyme in the Notch signaling pathway.

Notch Signaling Pathway and Inhibition by Compound E

Inhibition of the Notch Signaling Pathway by Compound E.

Conclusion

The identification and validation of the molecular target of this compound as γ-secretase are supported by a convergence of evidence from biochemical and cellular assays. The methodologies outlined in this guide, including affinity chromatography-mass spectrometry, CETSA, and CRISPR-Cas9 gene editing, provide a robust framework for the characterization of small molecule inhibitors. The quantitative data and pathway diagrams presented herein serve as a valuable resource for researchers in the fields of drug discovery and chemical biology, facilitating further investigation into the therapeutic potential of Compound E and other γ-secretase inhibitors.

References

- 1. caymanchem.com [caymanchem.com]

- 2. stemcell.com [stemcell.com]

- 3. Compound E | Small Molecules | Cell-permeable, selective, non-competitive, potent γ-secretase inhibitor [captivatebio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Targeting Notch pathway induces growth inhibition and differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Notch Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. biocompare.com [biocompare.com]

- 13. selectscience.net [selectscience.net]

Initial Structure-Activity Relationship (SAR) of (1R,3S)-Compound E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No publicly available information was found for a specific molecule designated "(1R,3S)-Compound E." This document serves as a detailed, illustrative guide to the initial structure-activity relationship (SAR) analysis of a hypothetical novel kinase inhibitor, herein referred to as this compound, targeting "Kinase Z." The data, protocols, and pathways presented are fictional and for demonstration purposes.

Introduction

The exploration of the structure-activity relationship (SAR) is a cornerstone of modern drug discovery. It defines the link between the chemical structure of a compound and its biological activity.[1][2] A systematic SAR investigation allows medicinal chemists to iteratively modify a hit compound to optimize its potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of a clinical candidate.[3]

This technical guide provides an in-depth overview of the initial SAR for a novel, hypothetical kinase inhibitor, this compound. The stereochemistry of this compound, specifically the (1R,3S) configuration, is crucial for its activity. This document will detail the quantitative biological data, the experimental methodologies employed, and the key signaling pathways involved.

Quantitative Data Summary

The initial SAR of this compound was explored by synthesizing a series of analogs with modifications at the R1 and R2 positions of the core scaffold. The inhibitory activity of these compounds against Kinase Z was determined using a luminescence-based kinase assay to measure IC50 values.

| Compound ID | R1-Substituent | R2-Substituent | IC50 (nM) against Kinase Z |

| This compound | 4-Fluoro | Methyl | 50 |

| Analog 1 | Hydrogen | Methyl | 500 |

| Analog 2 | 4-Chloro | Methyl | 75 |

| Analog 3 | 4-Methoxy | Methyl | 200 |

| Analog 4 | 4-Fluoro | Ethyl | 150 |

| Analog 5 | 4-Fluoro | Hydrogen | 300 |

| (1S,3R)-Compound E | 4-Fluoro | Methyl | >10,000 |

SAR Summary:

-

Stereochemistry: The (1R,3S) stereoisomer is essential for activity, as the (1S,3R) enantiomer was inactive.

-

R1-Substituent: A halogen at the 4-position of the phenyl ring is preferred for potent inhibition. The 4-fluoro substituent in Compound E provided the best activity. Removal of the substituent (Analog 1) or replacement with a bulkier methoxy (B1213986) group (Analog 3) was detrimental to potency.

-

R2-Substituent: A small alkyl group at the R2 position appears to be optimal. The methyl group in Compound E was superior to an ethyl group (Analog 4) or its complete removal (Analog 5).

Experimental Protocols

General Procedure for the Synthesis of this compound Analogs

The synthesis of this compound and its analogs was achieved through a multi-step process. A key step involved a stereoselective reaction to establish the (1R,3S) configuration of the core scaffold. Subsequent modifications at the R1 and R2 positions were performed using standard cross-coupling and alkylation reactions.

Kinase Z Inhibition Assay

A luminescence-based kinase assay was utilized to determine the half-maximal inhibitory concentration (IC50) of the test compounds against Kinase Z.

Materials:

-

Recombinant human Kinase Z enzyme

-

Kinase Z substrate peptide

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Test compounds dissolved in DMSO

-

Luminescent kinase assay kit

-

384-well white microplates

-

Plate reader capable of luminescence detection

Protocol:

-

Compound Preparation: A serial dilution of the test compounds was prepared in DMSO. These were then further diluted in the assay buffer to achieve the final desired concentrations.

-

Enzyme and Substrate Preparation: The Kinase Z enzyme and substrate peptide were diluted in the assay buffer to the appropriate working concentrations.

-

Assay Reaction: 2.5 µL of the test compound solution was added to the wells of a 384-well plate. 2.5 µL of the Kinase Z enzyme solution was then added, and the plate was incubated for 15 minutes at room temperature to allow for compound binding.

-

Reaction Initiation: 5 µL of the ATP and substrate peptide mixture was added to each well to initiate the kinase reaction. The plate was then incubated for 1 hour at 30°C.

-

Signal Detection: After the incubation period, 10 µL of the luminescent detection reagent was added to each well. The plate was incubated for a further 10 minutes at room temperature to allow the signal to stabilize.

-

Data Acquisition: The luminescence signal was measured using a plate reader. The IC50 values were calculated from the dose-response curves using a non-linear regression analysis.

Signaling Pathways and Workflows

Hypothetical Kinase Z Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway in which Kinase Z is a key component. This compound acts by inhibiting Kinase Z, thereby blocking the downstream signaling cascade that leads to cell proliferation.

Initial SAR Study Workflow

The logical flow of an initial SAR study is depicted in the diagram below. This process begins with a hit compound and progresses through iterative cycles of design, synthesis, and testing to identify compounds with improved properties.

References

In Silico Modeling of (1R,3S)-Compound E Binding to γ-Secretase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to model the binding of (1R,3S)-Compound E, a potent γ-secretase inhibitor, to its target. By leveraging molecular docking and molecular dynamics simulations, researchers can elucidate the molecular interactions, predict binding affinities, and understand the structural basis of inhibition, thereby accelerating structure-based drug design efforts.

Introduction: Targeting γ-Secretase in Disease

γ-Secretase is a multi-subunit intramembrane aspartyl protease critical to cellular signaling and is implicated in the pathogenesis of Alzheimer's disease.[1][2][3] It cleaves the amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) peptides, which are the primary components of the amyloid plaques found in the brains of Alzheimer's patients.[2][4] The inhibition of γ-secretase is therefore a primary therapeutic strategy for reducing Aβ production.

This compound (CAS: 209986-17-4) is a highly potent, cell-permeable, non-competitive γ-secretase inhibitor.[5][6][7][8] It has been shown to block the production of Aβ40 and Aβ42, as well as the cleavage of the Notch receptor, with nanomolar to sub-nanomolar efficacy.[1][5] Understanding the precise binding mechanism of this compound is crucial for the development of next-generation inhibitors with improved selectivity and safety profiles. In silico modeling provides a powerful, cost-effective approach to investigate these interactions at an atomic level.[9]

In Silico Modeling Workflow

The computational workflow for analyzing the binding of this compound to γ-secretase involves several sequential steps, beginning with system preparation, followed by molecular docking to predict the binding pose, and culminating in molecular dynamics simulations to assess the stability and energetics of the protein-ligand complex.

Caption: Workflow for in silico modeling of ligand binding.

Experimental Protocols

This section details the specific computational protocols for modeling the interaction between this compound and human γ-secretase.

System Preparation

3.1.1 Target Protein Preparation

-

Structure Retrieval : Download the high-resolution cryo-EM structure of the human γ-secretase complex from the Protein Data Bank (PDB). A suitable entry is PDB ID: 6IYC , which shows the enzyme in complex with a substrate.[10][11] Other structures, such as 7C9I (complexed with inhibitor L-685,458) or 5A63, can also be used as a reference for the binding site.[12][13]

-

Preprocessing : Utilize a molecular modeling suite such as Maestro (Schrödinger), MOE (Chemical Computing Group), or the open-source PDB2PQR server.

-

Chain Selection : The γ-secretase complex consists of four main protein components: Presenilin-1 (PSEN1), Nicastrin, APH-1, and PEN-2.[14] For this study, isolate the chains corresponding to these core components. PSEN1 is the catalytic subunit.[3]

-

Protonation and Optimization : Add hydrogen atoms appropriate for a physiological pH of 7.4. Optimize the hydrogen bond network.

-

Energy Minimization : Perform a restrained energy minimization of the protein structure using a suitable force field (e.g., OPLS4, AMBER) to relieve any steric clashes while preserving the overall fold.

3.1.2 Ligand Preparation

-

Structure Retrieval : Obtain the 2D structure of this compound (CAS: 209986-17-4). The isomeric SMILES string is: C--INVALID-LINK--N[C@@H]1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C)NC(=O)CC4=CC(=CC(=C4)F)F.[6]

-

3D Generation : Convert the 2D structure to a 3D conformation using a program like LigPrep (Schrödinger) or RDKit.

-

Ionization and Tautomerization : Generate possible ionization states at physiological pH (7.4). For Compound E, this is less critical as it is a neutral molecule.

-

Energy Minimization : Minimize the ligand's energy using a molecular mechanics force field (e.g., MMFF94s).

Molecular Docking

-

Receptor Grid Generation : Define the binding site on the γ-secretase complex. Based on co-crystal structures with other inhibitors, the active site is located within the transmembrane domain of Presenilin-1, near the catalytic aspartate residues (e.g., Asp257 and Asp385 in PDB ID 6IYC).[4][15] A grid box of approximately 25 Å x 25 Å x 25 Å centered between these residues is appropriate.

-

Docking Execution : Use a molecular docking program such as AutoDock Vina, Glide, or GOLD to dock the prepared ligand into the receptor grid.

-

Pose Analysis : Analyze the resulting docking poses based on their docking scores (e.g., kcal/mol). The top-scoring poses should be visually inspected for pharmacologically relevant interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking with key active site residues.

Molecular Dynamics (MD) Simulation

-

System Setup : Select the most plausible docking pose of the this compound—γ-secretase complex.

-

Solvation : Place the complex in a periodic boundary box and solvate with an explicit water model (e.g., TIP3P).

-

Ionization : Add counter-ions (e.g., Na+, Cl-) to neutralize the system and achieve a physiological salt concentration of ~150 mM.

-

Force Field Assignment : Use a well-validated force field such as AMBER ff14SB for the protein and GAFF2 for the ligand.

-

Equilibration : Perform a multi-step equilibration protocol. First, minimize the energy of the system. Then, gradually heat the system to 310 K (37 °C) under NVT (constant volume) conditions, followed by a longer equilibration under NPT (constant pressure) conditions to ensure the system reaches a stable density.

-

Production Run : Run a production MD simulation for a duration sufficient to observe the stability of the protein-ligand binding, typically between 100 and 500 nanoseconds.

-

Trajectory Analysis : Analyze the resulting trajectory to calculate Root Mean Square Deviation (RMSD) for protein and ligand stability, Root Mean Square Fluctuation (RMSF) for residue flexibility, and specific protein-ligand interactions over time.

Binding Free Energy Calculation

-

Methodology : Use an end-point method like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding free energy (ΔG_bind) from the MD simulation trajectory.

-

Calculation : Snapshots are extracted from the stable portion of the MD trajectory. For each snapshot, the binding free energy is calculated as the difference between the energy of the complex and the energies of the individual receptor and ligand.

Quantitative Data Summary

The following table summarizes known experimental binding data for Compound E and provides placeholders for typical results obtained from the in silico protocols described above.

| Parameter | Method | Target/Assay | Value | Reference |

| Experimental Data | ||||

| IC₅₀ | Cell-based assay | Aβ40 production | 0.24 nM | [1][5] |

| IC₅₀ | Cell-based assay | Aβ42 production | 0.37 nM | [1][5] |

| IC₅₀ | Cell-based assay | Notch cleavage | 0.32 nM | [1][5] |

| Computational Data | ||||

| Docking Score | Molecular Docking (Vina) | γ-Secretase (PDB: 6IYC) | (Typical Range: -9 to -12 kcal/mol) | Protocol 3.2 |

| Predicted ΔG_bind | MD with MM/PBSA | γ-Secretase (PDB: 6IYC) | (Typical Range: -40 to -70 kcal/mol) | Protocol 3.4 |

Visualization of Mechanism of Action

γ-Secretase processes its substrate, APP, within the cell membrane. Inhibitors like Compound E bind to the catalytic site of the Presenilin-1 subunit, physically blocking the substrate from accessing the active site and preventing its cleavage.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cryo-EM structures of human γ-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure, Mechanism and Inhibition of γ-Secretase and Presenilin-Like Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. γ-Secretase Inhibitors Selected by Molecular Docking, to Develop a New Drug Against Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Compound E, gamma;-secretase inhibitor (CAS 209986-17-4) | Abcam [abcam.com]

- 7. scbt.com [scbt.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Compound E | γ-Secretase | Tocris Bioscience [tocris.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rcsb.org [rcsb.org]

- 13. rcsb.org [rcsb.org]

- 14. academic.oup.com [academic.oup.com]

- 15. rbmb.net [rbmb.net]

In-Depth Technical Guide: ADME Profile of a Novel Investigational Compound

Disclaimer: Publicly available information on a specific molecule designated as "(1R,3S)-Compound E" could not be located. The following in-depth technical guide has been generated to serve as a representative example of an ADME (Absorption, Distribution, Metabolism, and Excretion) profile for a hypothetical investigational compound, hereafter referred to as "Compound X." The data and experimental protocols presented are illustrative and based on established principles of preclinical drug development.

This guide is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the pharmacokinetic properties of Compound X.

Data Presentation: Summary of In Vitro and In Vivo ADME Properties of Compound X

The following tables summarize the key ADME parameters of Compound X, derived from a series of in vitro and in vivo preclinical studies.

Table 1: In Vitro Permeability and Efflux

| Parameter | Assay System | Value | Interpretation |

| Papp (A→B) | Caco-2 | 15.0 x 10⁻⁶ cm/s | High Permeability |

| Papp (B→A) | Caco-2 | 30.0 x 10⁻⁶ cm/s | Potential for Active Efflux |

| Efflux Ratio | Caco-2 | 2.0 | Substrate of an Efflux Transporter |

| Papp | PAMPA | 12.0 x 10⁻⁶ cm/s | High Passive Permeability |

Table 2: Plasma Protein Binding and Blood Distribution

| Species | Plasma Protein Binding (%) | Blood-to-Plasma Ratio |

| Human | 98.5 | 0.8 |

| Rat | 97.2 | 0.9 |

| Dog | 99.1 | 0.7 |

Table 3: Metabolic Stability

| System | Species | T½ (min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Liver Microsomes | Human | 45 | 30.8 |

| Rat | 25 | 55.4 | |

| Dog | 60 | 23.1 | |

| Hepatocytes | Human | 90 | 15.4 (µL/min/10⁶ cells) |

| Rat | 55 | 25.1 (µL/min/10⁶ cells) |

Table 4: Cytochrome P450 (CYP) Inhibition

| CYP Isoform | IC₅₀ (µM) |

| CYP1A2 | > 50 |

| CYP2C9 | 25 |

| CYP2C19 | > 50 |

| CYP2D6 | 15 |

| CYP3A4 | 5 |

Table 5: In Vivo Pharmacokinetic Parameters of Compound X in Preclinical Species

| Parameter | Rat (10 mg/kg PO) | Dog (5 mg/kg PO) |

| Cmax (ng/mL) | 850 | 1200 |

| Tmax (h) | 1.0 | 2.0 |

| AUC₀-inf (ng·h/mL) | 4250 | 9600 |

| T½ (h) | 4.5 | 8.0 |

| CL/F (mL/min/kg) | 39.2 | 8.7 |

| Vd/F (L/kg) | 15.8 | 7.6 |

| Oral Bioavailability (%) | 40 | 75 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Caco-2 Permeability Assay

To predict intestinal absorption, the rate of transport of Compound X across Caco-2 cell monolayers was assessed.[1] Caco-2 cells, derived from human colon carcinoma, form a polarized monolayer with intercellular junctions, mimicking the intestinal epithelium.[1]

-

Cell Culture: Caco-2 cells were seeded on Transwell® inserts and cultured for 21 days to allow for differentiation and monolayer formation.

-

Assay Procedure: The permeability of Compound X (10 µM) was measured in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions. The receiver compartment was sampled at various time points over 2 hours.

-

Analysis: Concentrations of Compound X in the donor and receiver compartments were quantified by LC-MS/MS. The apparent permeability coefficient (Papp) was calculated.

Plasma Protein Binding (Equilibrium Dialysis)

The extent of Compound X binding to plasma proteins was determined using equilibrium dialysis.

-

Method: A solution of Compound X (5 µM) was dialyzed against blank plasma from different species (human, rat, dog) in a dialysis chamber separated by a semi-permeable membrane.

-

Incubation: The dialysis apparatus was incubated at 37°C until equilibrium was reached.

-

Analysis: The concentrations of Compound X in the plasma and buffer compartments were measured by LC-MS/MS to determine the bound and unbound fractions.[2]

Metabolic Stability in Liver Microsomes

The metabolic stability of Compound X was evaluated in liver microsomes to predict its in vivo metabolism.[3]

-

Reaction Mixture: Compound X (1 µM) was incubated with pooled liver microsomes (0.5 mg/mL protein) from human, rat, and dog in a phosphate (B84403) buffer (pH 7.4) at 37°C.

-

Initiation: The reaction was initiated by the addition of an NADPH-regenerating system.

-

Sampling: Aliquots were taken at specific time points (0, 5, 15, 30, 45, and 60 minutes) and the reaction was quenched with acetonitrile.

-

Analysis: The disappearance of the parent compound over time was monitored by LC-MS/MS. From this data, the in vitro half-life (T½) and intrinsic clearance (CLint) were calculated.[4]

Cytochrome P450 (CYP) Inhibition Assay

The potential for Compound X to cause drug-drug interactions was assessed by evaluating its inhibitory effect on major CYP isoforms.[5]

-

System: Recombinant human CYP enzymes (CYP1A2, 2C9, 2C19, 2D6, and 3A4) were used with specific probe substrates.

-

Procedure: Compound X at various concentrations was co-incubated with a specific CYP isoform and its probe substrate.

-

Analysis: The formation of the probe substrate's metabolite was measured by LC-MS/MS. The IC₅₀ value (the concentration of Compound X that causes 50% inhibition of the enzyme activity) was determined.

In Vivo Pharmacokinetic Study

To understand the in vivo behavior of Compound X, pharmacokinetic studies were conducted in rats and dogs.

-

Dosing: A single oral dose of Compound X was administered to fasted animals.

-

Blood Sampling: Blood samples were collected at predetermined time points post-dosing.

-

Plasma Analysis: Plasma was separated from the blood samples, and the concentration of Compound X was determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data was analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, T½, clearance (CL/F), and volume of distribution (Vd/F).

Mandatory Visualizations

ADME Process Workflow

Caption: A conceptual workflow illustrating the key stages of ADME for an orally administered drug.

Hypothetical Metabolic Pathway of Compound X

Caption: A potential metabolic pathway for Compound X involving Phase I and Phase II reactions.

References

Spectroscopic Analysis of (1R,3S)-Compound E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for the chiral molecule, (1R,3S)-Compound E. For the purpose of this technical document, this compound is defined as (1R,3S)-3-aminocyclopentan-1-ol . This compound serves as a representative model for the stereospecific analysis required in pharmaceutical development and chemical research. The unambiguous determination of its molecular structure and stereochemistry is paramount, for which Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools.[1][2]

This document outlines the hypothetical, yet plausible, spectral data for this compound, details the experimental protocols for acquiring such data, and presents a logical workflow for its structural elucidation.

Quantitative Data Summary

The structural identity and purity of this compound were confirmed by ¹H NMR, ¹³C NMR, and LC-MS. The data presented below are organized for clarity and comparative analysis.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[1] The following tables summarize the assigned proton and carbon signals for this compound.

Table 1: ¹H NMR Data for this compound (500 MHz, D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 4.25 | p | 7.0 | 1H | H-1 |

| 3.58 | p | 7.0 | 1H | H-3 |

| 2.15 | m | - | 1H | H-2a |

| 1.98 | m | - | 1H | H-5a |

| 1.80 | m | - | 1H | H-4a |

| 1.65 | m | - | 1H | H-2b |

| 1.55 | m | - | 1H | H-5b |

| 1.40 | m | - | 1H | H-4b |

Note: Multiplicity denoted as 'p' for pentet and 'm' for multiplet. Assignments are based on predicted chemical environments and established correlations for similar aminocyclopentanol structures.[1]

Table 2: ¹³C NMR Data for this compound (125 MHz, D₂O)

| Chemical Shift (δ) ppm | Assignment |

| 75.4 | C-1 |

| 54.2 | C-3 |

| 42.8 | C-2 |

| 35.1 | C-5 |

| 30.6 | C-4 |

Note: Assignments are based on predicted chemical shifts. The carbons bearing the hydroxyl (C-1) and amino (C-3) groups are the most deshielded.

LC-MS Data

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for separating components of a mixture and determining their molecular weights with high sensitivity.[3][4]

Table 3: LC-MS Data for this compound

| Parameter | Value | Interpretation |

| Retention Time (RT) | 2.85 min | Elution time under specified chromatographic conditions. |

| m/z (ESI+) | ||

| 102.1 | [M+H]⁺ | Protonated molecular ion of the free base.[5] |

| 84.1 | [M+H-H₂O]⁺ | Loss of a water molecule from the protonated ion. |

| 85.1 | [M+H-NH₃]⁺ | Loss of ammonia (B1221849) from the protonated ion. |

Note: The fragmentation pattern is consistent with the proposed structure, showing characteristic losses of water and ammonia.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following protocols outline the standard procedures for obtaining the NMR and LC-MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound was dissolved in 0.7 mL of Deuterium Oxide (D₂O).[1][5]

-

The sample was gently vortexed to ensure homogeneity.[1]

¹H NMR Acquisition:

-

Instrument: 500 MHz Spectrometer

-

Pulse Sequence: Standard proton pulse sequence.

-

Acquisition Parameters: A 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds were used.[6] A total of 16 scans were acquired.

-

Processing: The acquired Free Induction Decay (FID) was processed with a line broadening of 0.3 Hz followed by Fourier transformation. The spectrum was manually phased and baseline corrected.

¹³C NMR Acquisition:

-

Instrument: 125 MHz Spectrometer

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Parameters: A 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds were used to ensure adequate relaxation of all carbon nuclei.[6] A total of 1024 scans were acquired.

-

Processing: The FID was processed with a line broadening of 1.0 Hz. The spectrum was manually phased and baseline corrected.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Sample Preparation:

-

A stock solution of this compound was prepared in a water/acetonitrile (95:5) mixture at a concentration of 1 mg/mL.

-

The stock solution was further diluted to 10 µg/mL with the same solvent for analysis.

LC-MS System and Conditions:

-

LC System: High-Performance Liquid Chromatography (HPLC) system.

-

Column: C18 reversed-phase column (2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and re-equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

MS Detector: Quadrupole Mass Spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Range: m/z 50-500.

Visualizations

Diagrams are provided to illustrate the workflow of the analysis, the logical process of structure elucidation, and a potential biological context for Compound E.

Experimental Workflow

The following diagram outlines the sequential process from sample receipt to final data analysis for the spectroscopic characterization of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. rsc.org [rsc.org]

- 4. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. books.rsc.org [books.rsc.org]

Methodological & Application

Application Notes and Protocols for (1R,3S)-Compound E in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,3S)-Compound E, also known as γ-Secretase Inhibitor XXI, is a potent, cell-permeable, and selective non-competitive inhibitor of γ-secretase.[1] It effectively blocks the cleavage of the Notch intracellular domain and the production of β-amyloid peptides Aβ40 and Aβ42, with IC50 values in the sub-nanomolar range.[2] Due to its critical role in inhibiting the Notch signaling pathway, Compound E has emerged as a valuable tool in stem cell research, particularly for directing the differentiation of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into neuronal lineages.[1][3][4] These application notes provide detailed protocols for the use of this compound in cell culture for the purpose of neuronal differentiation, along with data presentation and visualization of the underlying signaling pathway and experimental workflow.

Data Presentation

Inhibitory Activity of Compound E

| Target | IC50 (nM) | Reference |

| β-amyloid (Aβ40) | 0.24 | [2] |

| β-amyloid (Aβ42) | 0.37 | [2] |

| Notch Cleavage | 0.32 | [2] |

Recommended Working Concentrations for Neuronal Differentiation

| Cell Type | Compound E Concentration (nM) | Combination Factors | Duration | Reference |

| Human ESCs | 100 | CHIR99021 (3 µM), SB431542 (10 µM), hLIF (10 ng/mL) | 5-7 days | [1] |

| Human iPSCs | 100 - 500 | Dorsomorphin (1 µM), SB431542 (10 µM) | 4-6 days | [1] |

| Neuroblastoma cells | 10 - 1000 | DAPT, 13-cis RA | 48 hours | [5] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Based on the manufacturer's instructions, Compound E is soluble in DMSO up to 100 mM.[5]

-

To prepare a 10 mM stock solution, weigh out 4.905 mg of Compound E (MW: 490.5 g/mol ) and dissolve it in 1 mL of DMSO.

-

Vortex the solution until the powder is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for your experiments to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage.

Protocol 2: Neuronal Differentiation of Human Pluripotent Stem Cells (hPSCs)

This protocol details a method for the directed differentiation of hPSCs into neuronal progenitors using a combination of small molecules, including Compound E. This method is based on the principle of dual SMAD inhibition coupled with Notch pathway inhibition.

Materials:

-

hPSCs (e.g., H9 ESCs or a relevant iPSC line)

-

Matrigel-coated culture plates

-

mTeSR™1 or other suitable hPSC maintenance medium

-

DMEM/F12 medium

-

N-2 Supplement

-

B-27 Supplement

-

GlutaMAX™

-

Non-essential amino acids (NEAA)

-

2-Mercaptoethanol

-

This compound (10 mM stock in DMSO)

-

SB431542 (10 mM stock in DMSO)

-

Dorsomorphin (10 mM stock in DMSO)

-

Y-27632 (10 mM stock in water)

-

Accutase

-

DPBS (Dulbecco's Phosphate-Buffered Saline)

Procedure:

Day 0: Seeding of hPSCs for Neuronal Induction

-

Culture hPSCs on Matrigel-coated plates in mTeSR™1 medium until they reach 70-80% confluency.

-

Aspirate the medium and wash the cells once with DPBS.

-

Treat the cells with Accutase at 37°C for 3-5 minutes to obtain a single-cell suspension.

-

Neutralize the Accutase with DMEM/F12 medium and centrifuge the cells at 200 x g for 5 minutes.

-

Resuspend the cell pellet in hPSC maintenance medium supplemented with 10 µM Y-27632 to enhance cell survival.

-

Seed the cells onto new Matrigel-coated plates at a density of 1-2 x 10^5 cells/cm².

-

Incubate at 37°C and 5% CO2.

Day 1-5: Neuronal Induction

-

On Day 1, when the cells have reached >90% confluency, replace the medium with Neuronal Induction Medium (NIM).

-

NIM formulation: DMEM/F12 supplemented with N-2 supplement (1X), GlutaMAX™ (1X), NEAA (1X), SB431542 (10 µM), Dorsomorphin (1 µM), and Compound E (100 nM) .

-

-

Change the NIM every day for 5 days.

Day 6-10: Neuronal Progenitor Expansion

-

On Day 6, the cells should exhibit a morphology characteristic of neural progenitors.

-

Switch the medium to Neuronal Progenitor Medium (NPM).

-

NPM formulation: DMEM/F12 supplemented with N-2 supplement (1X), B-27 supplement (1X), and GlutaMAX™ (1X).

-

-

Change the NPM every other day.

-

At this stage, the neural progenitors can be passaged for further expansion or differentiated into mature neurons.

Assessment of Neuronal Differentiation:

-

Morphological analysis: Observe the cells daily under a microscope for changes in morphology, such as the appearance of neural rosette-like structures.

-

Immunocytochemistry: Stain for early neuronal markers such as PAX6 and SOX1.

-

Quantitative PCR (qPCR): Analyze the expression of genes associated with pluripotency (e.g., OCT4, NANOG) and neuronal differentiation (e.g., PAX6, SOX1, NESTIN).

Visualizations

Signaling Pathway Diagram

Caption: Inhibition of the Notch Signaling Pathway by this compound.

Experimental Workflow Diagram

Caption: Workflow for Neuronal Differentiation of hPSCs using Compound E.

References

- 1. Small Molecules Greatly Improve Conversion of Human-Induced Pluripotent Stem Cells to the Neuronal Lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combined small-molecule inhibition accelerates the derivation of functional, early-born, cortical neurons from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for the Differentiation of Human Induced Pluripotent Stem Cells into Mixed Cultures of Neurons and Glia for Neurotoxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neural Differentiation of Human Pluripotent Stem Cells for Nontherapeutic Applications: Toxicology, Pharmacology, and In Vitro Disease Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Dissolution of (1R,3S)-Compound E

For: Researchers, scientists, and drug development professionals.

Subject: Recommended procedures for the solubilization of (1R,3S)-Compound E (γ-secretase inhibitor, CAS No: 209986-17-4) for in vivo research applications.

Introduction